![molecular formula C17H15Cl2N3 B1460032 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride CAS No. 477762-41-7](/img/structure/B1460032.png)

8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

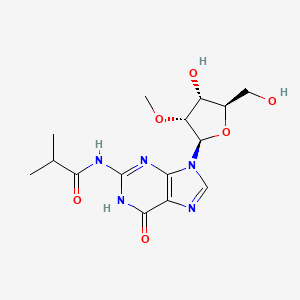

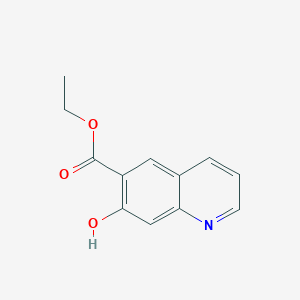

“8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride” is a chemical compound with the molecular formula C17H15Cl2N3 . It has an average mass of 332.227 Da and a monoisotopic mass of 331.064301 Da .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 332.23 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Applications De Recherche Scientifique

Hexaazatriphenylene (HAT) Derivatives in Research

8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride is structurally related to hexaazatriphenylene (HAT) derivatives, which are known for their electron deficiency, rigid, planar, aromatic discotic system, and remarkable π–π stacking ability. These properties make HAT derivatives an ideal scaffold for a variety of molecular, macromolecular, and supramolecular systems, used in diverse applications. Research has leveraged HAT derivatives in fields like organic materials and nanoscience, particularly as n-type semiconductors, sensors, nonlinear optical chromophores, liquid crystals, and microporous polymers for energy storage, highlighting their versatility and importance in the scientific community (Segura et al., 2015).

Chlorophenols and Environmental Engineering

While not directly related to 8-{2-[(Z)-1-(4-chlorophenyl)ethylidene]hydrazino}quinolinium chloride, the study and application of chlorophenols (CPs) in environmental engineering provide context for the broader class of chlorinated compounds in scientific research. CPs have been identified as toxic to humans and the environment, and research has focused on their efficient removal, especially using zero valent iron (ZVI) and iron-based bimetallic systems. This work is crucial for understanding the behavior of chlorinated compounds in environmental settings and devising strategies for mitigating their impact, which could be applicable to related compounds (Gunawardana et al., 2011).

Quinoline Derivatives in Corrosion Inhibition

Research on quinoline derivatives has revealed their significance as anticorrosive materials. Quinoline derivatives exhibit effective corrosion inhibition due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. The review highlights the application of quinoline derivatives as corrosion inhibitors and emphasizes the potential of these compounds in creating advanced materials for protection against corrosion (Verma et al., 2020).

Propriétés

IUPAC Name |

N-[1-(4-chlorophenyl)ethylideneamino]quinolin-1-ium-8-amine;chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3.ClH/c1-12(13-7-9-15(18)10-8-13)20-21-16-6-2-4-14-5-3-11-19-17(14)16;/h2-11,21H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREMMCAHTPJRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC1=CC=CC2=C1[NH+]=CC=C2)C3=CC=C(C=C3)Cl.[Cl-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl2N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 136237887 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1459949.png)

![1-(4-chlorophenyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1459955.png)

![ethyl 2-amino-4-hydroxy-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B1459959.png)

![5-[4-(Dimethylamino)phenyl]-7-phenyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1459961.png)

![N-(4-Methoxyphenyl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepin-2-amine](/img/structure/B1459964.png)

![(E)-1-Pivaloyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]-oxazine-6-carbaldehyde oxime](/img/structure/B1459965.png)

![9-Bromo-N-ethanimidoyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-2-carboxamide](/img/no-structure.png)